In Vivo Pharmacokinetic Profile: UNC0642 Enables Systemic Animal Studies Where UNC0638 Fails
UNC0642 was specifically developed to overcome the poor in vivo pharmacokinetic (PK) properties of its predecessor, UNC0638, which is unsuitable for animal studies [1]. A single intraperitoneal (IP) injection of 5 mg/kg UNC0642 in Swiss Albino mice resulted in a maximum plasma concentration (Cmax) of 947 ng/mL and an area under the curve (AUC) of 1265 hr*ng/mL, demonstrating sufficient systemic exposure for in vivo target engagement . In contrast, the discovery paper explicitly states that UNC0638's poor PK properties preclude its use in animal studies [1].
AUC 1265 hr·ng/mL
| Evidence Dimension | In Vivo Pharmacokinetic Exposure |
|---|---|
| Target Compound Data | Cmax = 947 ng/mL; AUC = 1265 hr*ng/mL (5 mg/kg IP, mouse) |
| Comparator Or Baseline | UNC0638 (unsuitable for animal studies due to poor PK) |
| Quantified Difference | UNC0642 enables in vivo studies; UNC0638 does not |
| Conditions | Swiss Albino mice, single IP injection of 5 mg/kg |
Why This Matters
Procurement for any in vivo study requires a compound with demonstrated systemic exposure; UNC0642 provides this critical PK data, while the closest analog UNC0638 fails to meet this requirement.
- [1] Liu, F., Barsyte-Lovejoy, D., Li, F., et al. (2013). Discovery of an in Vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 56(21), 8931–8942. View Source
